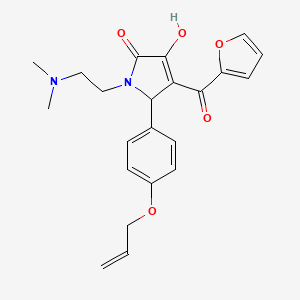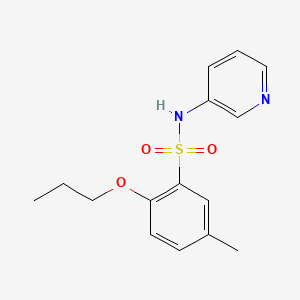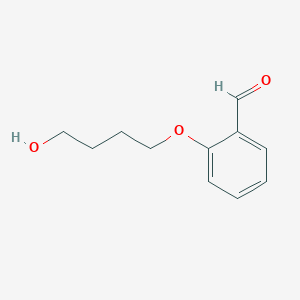![molecular formula C21H22ClN5O B2923337 N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide CAS No. 1286719-98-9](/img/structure/B2923337.png)
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mécanisme D'action
Target of Action
The primary target of this compound is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET (c-RET) . It binds to the RET protein and inhibits its activity, thereby preventing the activation of downstream signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
By inhibiting the RET protein, the compound disrupts several key biochemical pathways. These include the MAPK/ERK pathway , the PI3K/AKT pathway , and the JAK/STAT pathway . These pathways are involved in cell growth, survival, and differentiation, so their disruption can have significant effects on cellular function .
Pharmacokinetics
The pyrrolidine ring in the compound contributes to its stereochemistry and increases its three-dimensional coverage, which can enhance its pharmacokinetic properties .
Result of Action
The inhibition of the RET protein and the disruption of downstream signaling pathways can lead to a decrease in cell growth and proliferation . This can be particularly beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules can influence the compound’s binding to its target . Understanding these factors is crucial for optimizing the compound’s use in a therapeutic context.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of pyridine with a suitable pyrrolidine derivative.
Attachment of the chlorophenyl group: This is usually done through a nucleophilic substitution reaction, where the chlorophenyl group is introduced to the intermediate compound.
Final coupling: The final step involves coupling the intermediate with acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide: Known for its unique combination of aromatic and heterocyclic structures.
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}propionamide: Similar structure but with a propionamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-18-6-2-1-5-17(18)14-25-20(28)15-27-12-9-24-21(27)16-7-8-23-19(13-16)26-10-3-4-11-26/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSUWXAJYBMZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)
![3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B2923261.png)
![N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2923262.png)


![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2923270.png)

![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)
![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2923277.png)
